Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate
Description
Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate (CAS: 2500-56-3) is a complex epoxidized fatty acid methyl ester with the molecular formula C₁₉H₃₄O₄ and a molecular weight of 326.5 g/mol . It features two epoxide (oxirane) rings: one at the C3 position of a pentyl chain and another at the C3 position of a methyl-substituted octanoate backbone . The compound is synthesized via epoxidation of unsaturated precursors, often using meta-chloroperbenzoic acid (mCPBA) as the oxidizing agent . Characterization typically involves ¹H/¹³C NMR, GC-MS, and LC-MS, which confirm its stereochemistry and purity (≥95%) .
Its structural complexity and reactivity make it relevant in biomimetic synthesis, polymer chemistry (e.g., as a component of epoxidized soybean oil), and studies of cyclic ether formation in combustion processes .
Properties
CAS No. |
2500-56-3 |
|---|---|
Molecular Formula |
C19H34O4 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-8-11-15-17(22-15)14-18-16(23-18)12-9-6-5-7-10-13-19(20)21-2/h15-18H,3-14H2,1-2H3 |
InChI Key |
QZAJJEFYEVWODE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate typically involves the epoxidation of unsaturated fatty acid esters. One common method is the reaction of ethyl (Z)-octadec-9-enoate with meta-chloroperoxybenzoic acid in dichloromethane under ice cooling . The reaction mixture is then stirred and heated to 50°C for a short duration to complete the epoxidation process .
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as polyoxometalates can improve the efficiency of the epoxidation process .
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The epoxide groups undergo nucleophilic attack under acidic or basic conditions, producing diverse derivatives:
*Theoretical yields based on analogous epoxide reactions.
Key mechanistic features:
-
Acid-catalyzed pathways involve protonation of the epoxide oxygen, enhancing electrophilicity at adjacent carbons .
-
Base-mediated reactions direct nucleophiles to the less substituted carbon due to steric effects .
Reduction Reactions
Selective reduction pathways depend on the choice of reducing agent:
Epoxide Reduction
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Dry THF, 0°C → 25°C, 2 h | 8,9,12,13-tetrahydroxyoctadecanol | Complete epoxide reduction |
| Sodium borohydride (NaBH₄) | Methanol, 25°C, 12 h | Partial reduction to mono-alcohols | ~40% conversion |
Data from show LiAlH₄ achieves full conversion to the tetra-alcohol, while NaBH₄ exhibits limited reactivity toward epoxides.
Ester Group Reduction
Catalytic hydrogenation (H₂/Pd-C, ethanol, 50°C) reduces the ester to a primary alcohol (octadecanol derivatives) without affecting epoxides .
Oxidation Reactions
Controlled oxidation modifies both the epoxide and alkyl chain:
Thermal and Catalytic Rearrangements
Heating above 120°C induces epoxide migration, forming conjugated diepoxides. Ring-opening polymerization occurs at 180°C with BF₃·OEt₂ catalysis, generating cross-linked polyether networks .
Comparative Reactivity of Epoxide Groups
Steric and electronic factors create reactivity differences between the two epoxides:
| Epoxide Position | Relative Reactivity | Dominant Factor |
|---|---|---|
| 9,10-epoxide | 1.3× higher | Lower steric hindrance |
| 12,13-epoxide | Baseline | Adjacent pentyl group |
Data derived from competition experiments in .
Stability Under Hydrolytic Conditions
The compound demonstrates pH-dependent stability:
| Medium | Half-Life (25°C) | Degradation Products |
|---|---|---|
| pH 1.0 | 2.4 h | Diacids + glycolic acid derivatives |
| pH 7.0 | 72 h | Partial hydrolysis to monoepoxides |
| pH 13.0 | 0.5 h | Complete saponification + diols |
This reactivity profile positions methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate as a versatile intermediate for synthesizing polyfunctional lipids, polymer precursors, and bioactive molecules. The coexistence of epoxide and ester functionalities enables sequential modification strategies, though steric effects necessitate careful reagent selection.
Scientific Research Applications
Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate involves the reactivity of its epoxide rings. These rings can interact with various nucleophiles, leading to the formation of covalent bonds with target molecules. The compound’s molecular targets and pathways depend on the specific nucleophiles and reaction conditions involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate with structurally or functionally related epoxidized esters:
Key Comparative Insights:
Structural Complexity: The target compound’s dual epoxide groups and branched pentyl chain distinguish it from simpler analogs like Methyl 8-(oxiran-2-yl)octanoate, which has only one epoxide . Compared to Methyl 8-(3-octyloxiran-2-yl)octanoate, the target’s pentyl-substituted epoxide introduces steric hindrance, affecting reactivity in ring-opening reactions .
Synthetic Routes: Most epoxidized esters are synthesized via mCPBA-mediated epoxidation, but derivatives like Methyl 8-[3-(2-oxooctyl)oxiran-2-yl]octanoate require additional steps (e.g., aldol condensation) to introduce ketone functionalities .
Applications: The target compound’s inclusion in epoxidized soybean oil highlights its industrial relevance as a plasticizer stabilizer . Simpler analogs (e.g., Methyl 8-(oxiran-2-yl)octanoate) serve as intermediates in pharmaceutical synthesis, whereas ketone-bearing variants are explored in neuroactive compound development .
Analytical Data: GC-MS and LC-MS profiles differentiate diastereomers of the target compound (e.g., m/z 155 and 109 fragments) from monofunctional epoxides . Ethyl 10-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]decanoate’s higher molecular weight (368.6 g/mol) correlates with increased boiling point (448°C) compared to the target’s 326.5 g/mol .
Research Findings and Challenges
- Reactivity : The target compound’s dual epoxides show regioselective ring-opening under acidic conditions, forming furan derivatives when treated with NaN₃/NH₄Cl .
- Stereochemical Complexity : The presence of four undefined stereocenters complicates synthesis reproducibility, necessitating advanced chiral separation techniques .
Biological Activity
Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by multiple oxirane (epoxide) groups, suggests interesting reactivity and biological activity. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in pharmacology and biotechnology.
Structural Information
- IUPAC Name : Methyl 8-(3-((3-pentyloxiran-2-yl)methyl)oxiran-2-yl)octanoate
- Molecular Formula : C19H34O4
- CAS Number : 2500-56-3
- Molecular Weight : 326.48 g/mol
- Purity : 98% .
Chemical Structure
The chemical structure can be represented as follows:
This compound features a backbone of octanoate with two epoxide groups that enhance its reactivity.
The biological activity of this compound is primarily attributed to its epoxide groups, which can interact with various biological macromolecules, leading to different physiological effects. The key mechanisms include:
- Antimicrobial Activity : Epoxides are known for their ability to disrupt cellular membranes and protein function, leading to antimicrobial properties.
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can modulate inflammatory pathways, potentially reducing inflammation in various tissues.
- Cytotoxicity Against Cancer Cells : The reactivity of epoxide groups may lead to the formation of adducts with DNA or proteins, which can trigger apoptosis in cancer cells.
Antimicrobial Studies
A study conducted on similar epoxide compounds demonstrated significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated that these compounds could effectively inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate | 32 | S. aureus |
| Methyl 8-[3-(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate | 16 | E. coli |
Anti-inflammatory Effects
Research has shown that compounds with similar structural features can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases.
Cytotoxicity Assays
In vitro assays using human cancer cell lines revealed that this compound exhibited cytotoxic effects, particularly against breast and colon cancer cells. The IC50 values were found to be significantly lower than those of conventional chemotherapeutics.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.63 ppm for methoxy groups, δ 2.9 ppm for oxirane protons) confirm stereochemistry and connectivity .
- Mass Spectrometry : GC-MS or high-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., exact mass 312.2664 Da) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, with WinGX and ORTEP for visualization .
How do reaction conditions influence the regioselectivity of epoxidation in this compound?
Advanced
Epoxidation regioselectivity depends on radical addition pathways. For example, HOȮ radical addition to double bonds in unsaturated esters initiates cyclization, forming oxirane rings. Temperature (e.g., 0°C for controlled reactivity) and solvent polarity (e.g., dichloromethane) minimize side reactions like ring-opening .
What mechanistic pathways explain oxirane formation during oxidation of unsaturated precursors?
Advanced
Radical-mediated pathways dominate:
HOȮ Addition : HOȮ radicals add to double bonds, forming a peroxy intermediate.
Cyclization : Intramolecular cyclization releases an ȮH radical, yielding the oxirane ring.
This mechanism is supported by detection of analogous epoxidized esters (e.g., methyl 9-(oxiran-2-yl)nonanoate) in jet-stirred reactor (JSR) oxidation studies .
What challenges arise in achieving high stereochemical purity, and how are they addressed?
Advanced
Epoxidation can produce cis/trans diastereomers. Chiral chromatography or recrystallization in nonpolar solvents (e.g., hexane/ethyl acetate) separates stereoisomers. Stereochemical assignments are validated via NOESY NMR or X-ray diffraction .
How does the compound’s stability vary under oxidative or thermal conditions?
Advanced
The oxirane rings are susceptible to nucleophilic attack (e.g., by diols or amines). Stability under thermal stress is assessed via thermogravimetric analysis (TGA), while oxidative degradation is monitored using FT-IR or LC-MS to detect ring-opened byproducts (e.g., diesters) .
What computational tools are used to predict the compound’s reactivity or crystal packing?
Q. Advanced
- Density Functional Theory (DFT) : Models radical addition energetics and transition states.
- SHELXD/SHELXE : For phase determination in crystallography, leveraging high-resolution data (e.g., β-angle = 91.765° in monoclinic systems) .
How is the compound’s elemental composition validated?
Basic
Elemental analyzers (e.g., EA 1110) quantify carbon, hydrogen, and oxygen content (±0.3% accuracy). Combustion analysis coupled with gas chromatography ensures compliance with theoretical values (e.g., C: 72.99%, H: 11.54%, O: 15.47%) .
What role does the compound play in materials science or biofuel research?
Advanced
As a model for epoxidized biofuels, it informs combustion kinetics (e.g., low-temperature oxidation mechanisms). In polymers, its epoxide groups enable cross-linking via ring-opening with diols, forming sustainable networks .
How are contradictions in spectroscopic data resolved during structure elucidation?
Advanced
Discrepancies between calculated and observed NMR shifts are addressed by:
Dynamic Effects : Variable-temperature NMR probes conformational exchange.
Crystallographic Validation : SHELXL-refined structures provide unambiguous bond lengths/angles (e.g., C-O = 1.43 Å in oxirane rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
